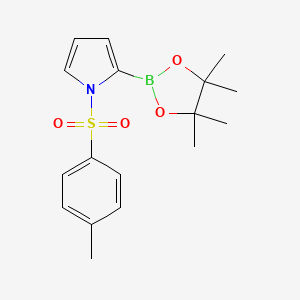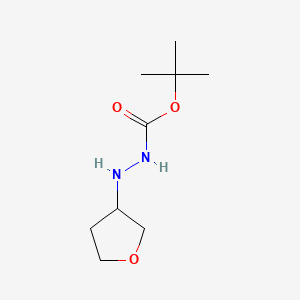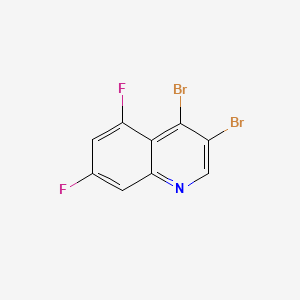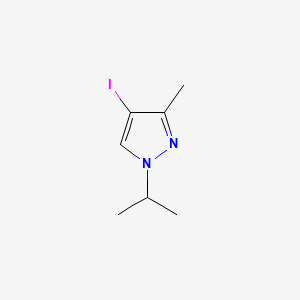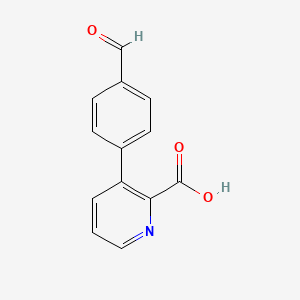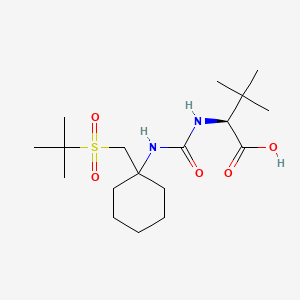
(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule. It contains a cyclohexyl group, a ureido group, and a carboxylic acid group. The presence of the (S)- prefix indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl group, the introduction of the ureido group, and the formation of the carboxylic acid group. The (S)- prefix indicates that the synthesis would need to be enantioselective, meaning it selectively produces one enantiomer of the chiral molecule over the other.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl group would provide a cyclic structure, the ureido group would introduce nitrogen atoms into the structure, and the carboxylic acid group would introduce oxygen atoms.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The ureido group could potentially participate in reactions with compounds containing carbonyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and ureido groups could increase its solubility in polar solvents like water.Applications De Recherche Scientifique
-
Preparation of Optically Pure Compounds
- Methods : The process involves a protease-catalysed selective hydrolysis in an emulsion in an aqueous medium at a controlled pH between about 6.5 and about 8.5 from racemic (RS)- - [(tert-butylsulphonyl)methyl]hydrocinnamic esters .
- Results : The result is the production of optically pure (S)- - [(tert-butylsulphonyl)methyl]hydrocinnamic acid .
-
Biosynthetic and Biodegradation Pathways
- Methods : The unique reactivity pattern of the tert-butyl group is explored for its potential application in biocatalytic processes .
- Results : The tert-butyl group’s unique reactivity pattern has been highlighted through its various applications, demonstrating its importance in both chemistry and biology .
-
- Methods : The synthesis involves the use of tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .
- Results : The method has been successful in creating a variety of chiral amines, demonstrating its versatility and utility in organic synthesis .
-
Preparation of Hydrocinnamic Acid
- Methods : The process involves a protease-catalysed selective hydrolysis in an emulsion in an aqueous medium at a controlled pH between about 6.5 and about 8.5 from racemic (RS)- - [(tert-butylsulphonyl)methyl]hydrocinnamic esters .
- Results : The result is the production of optically pure (S)- - [(tert-butylsulphonyl)methyl]hydrocinnamic acid .
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Orientations Futures
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient methods for its synthesis, studying its reactivity with various reagents, and testing its activity against various biological targets.
Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a more detailed and accurate analysis, more specific information or studies would be needed.
Propriétés
IUPAC Name |
(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5S/c1-16(2,3)13(14(21)22)19-15(23)20-18(10-8-7-9-11-18)12-26(24,25)17(4,5)6/h13H,7-12H2,1-6H3,(H,21,22)(H2,19,20,23)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGWAUDFQVIERH-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

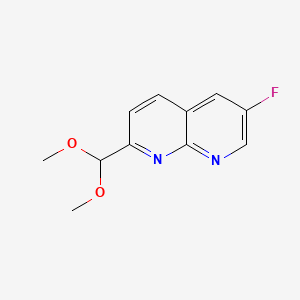
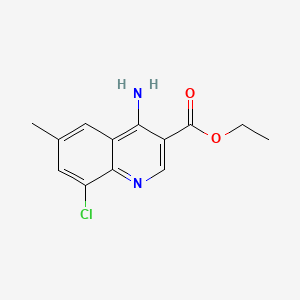
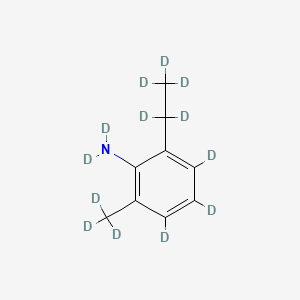
![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)
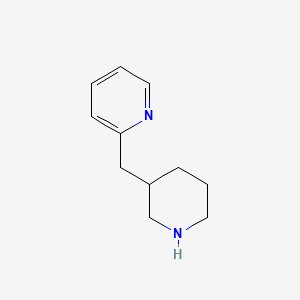

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)
![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
